1-bromo-3-methoxycyclopentane

Catalog No.
S3548521
CAS No.
338430-07-2
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-3-methoxycyclopentane

CAS Number

338430-07-2

Product Name

1-bromo-3-methoxycyclopentane

IUPAC Name

1-bromo-3-methoxycyclopentane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4H2,1H3

InChI Key

MBBUVUBRFAYZRA-UHFFFAOYSA-N

SMILES

COC1CCC(C1)Br

Canonical SMILES

COC1CCC(C1)Br

1-Bromo-3-methoxycyclopentane is a halogenated organic compound characterized by a cyclopentane ring with a bromine atom and a methoxy group attached at the 1 and 3 positions, respectively. Its molecular formula is C6H11BrOC_6H_{11}BrO and it has a molecular weight of approximately 179.06 g/mol. The presence of the bromine atom imparts reactivity to the compound, while the methoxy group can influence its electronic properties and solubility characteristics. As a member of the substituted cyclopentanes, this compound exhibits unique conformational flexibility due to the nature of the cyclopentane ring, which can adopt various shapes depending on the spatial arrangement of its substituents.

There is no known mechanism of action for this specific compound in biological systems.

  • Bromo group: Can be a skin irritant and may cause respiratory problems upon inhalation.
  • Organic solvent: Flammable and may have harmful effects on the central nervous system upon exposure.
  • Organic Synthesis

    The presence of a bromine atom and a methoxy group on the cyclopentane ring makes 1-bromo-3-methoxycyclopentane a potentially valuable intermediate in organic synthesis. These functional groups can participate in various reactions, allowing for the creation of more complex molecules. For instance, the bromine atom can be readily substituted with other functional groups, while the methoxy group can act as a protecting group during synthesis [].

  • Development of New Pharmaceuticals

    The specific biological properties of 1-bromo-3-methoxycyclopentane haven't been extensively explored yet. However, its resemblance to other cyclopentane-based compounds with medicinal applications suggests potential in this area. Researchers might investigate its interaction with biological targets or use it as a building block for designing new drugs [].

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives. For example:
    Cyclopentane 1 bromo 3 methoxy +NaOHCyclopentane 1 hydroxy 3 methoxy +NaBr\text{Cyclopentane 1 bromo 3 methoxy }+\text{NaOH}\rightarrow \text{Cyclopentane 1 hydroxy 3 methoxy }+\text{NaBr}
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Methoxy Group Cleavage: The methoxy group can be cleaved under acidic or basic conditions, which can lead to further functionalization of the cyclopentane ring.

Several methods can be employed to synthesize 1-bromo-3-methoxycyclopentane:

  • Alkylation of Cyclopentanol: Cyclopentanol can be treated with bromine and methanol under acidic conditions to yield the desired product.
  • Bromination of Methoxycyclopentene: Methoxy-substituted cyclopentene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Direct Halogenation: Cyclopentane derivatives can undergo direct halogenation in the presence of bromine to yield various bromo-substituted products.

1-Bromo-3-methoxycyclopentane serves as an important intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for producing more complex organic molecules. Additionally, it may find applications in:

  • Pharmaceutical Development: As a potential building block for drug synthesis.
  • Material Science: In the development of new materials with specific properties due to its unique structure.

Several compounds share structural similarities with 1-bromo-3-methoxycyclopentane. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey Functional GroupsNotable Properties
1-Bromo-3-methylbutaneHalogenated AlkaneBromineUsed in organic synthesis; moderate reactivity
1-Bromo-3-chloropropaneHalogenated AlkaneBromine, ChlorineReactive; used in chemical synthesis
1-Bromo-3-methoxypropaneHalogenated EtherBromine, MethoxyUseful as an ether; moderate solubility
1-Bromo-3-methyl-2-buteneHalogenated AlkeneBromineHighly reactive; used in polymerization reactions

The uniqueness of 1-bromo-3-methoxycyclopentane lies in its cyclopentane structure combined with both a halogen and an ether functional group, which provides distinct reactivity patterns not found in simpler aliphatic or aromatic compounds .

XLogP3

1.8

Dates

Modify: 2024-04-15

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